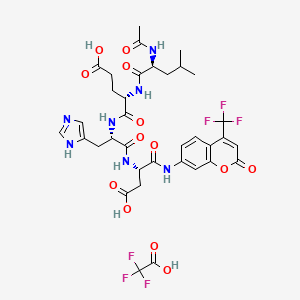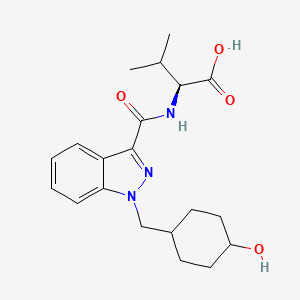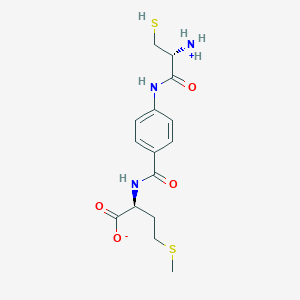
Ac-leu-glu-his-asp-afc trifluoroacetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-leu-glu-his-asp-afc trifluoroacetate salt is a synthetic peptide substrate commonly used in biochemical research. This compound is particularly known for its role as a fluorogenic substrate for caspase enzymes, specifically caspase-9. The compound’s full chemical name is N-acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin trifluoroacetate salt. It is widely utilized in studies related to apoptosis, a form of programmed cell death, due to its ability to release a fluorescent signal upon enzymatic cleavage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-leu-glu-his-asp-afc trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Coupling of Amino Acids: The peptide chain is assembled on a solid resin support. Each amino acid is sequentially added to the growing chain through a coupling reaction, often facilitated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed, typically using a solution of piperidine in DMF (dimethylformamide).
Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to increase yield and efficiency. The use of large-scale HPLC systems ensures the purity of the final product.
化学反応の分析
Types of Reactions
Ac-leu-glu-his-asp-afc trifluoroacetate salt primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspase enzymes, which cleave the peptide bond between specific amino acids.
Common Reagents and Conditions
Enzymatic Cleavage: The compound is incubated with caspase enzymes under physiological conditions (pH 7.4, 37°C). The cleavage of the peptide bond releases 7-amino-4-trifluoromethylcoumarin, which can be detected by its fluorescence.
Fluorescence Detection: The released 7-amino-4-trifluoromethylcoumarin is excited at 400 nm and emits fluorescence at 505 nm, allowing for quantitative measurement of caspase activity.
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, a fluorescent molecule used to monitor enzyme activity.
科学的研究の応用
Ac-leu-glu-his-asp-afc trifluoroacetate salt is extensively used in scientific research, particularly in the following areas:
Chemistry: As a fluorogenic substrate, it is used to study enzyme kinetics and to screen for caspase inhibitors.
Biology: It is employed in apoptosis research to measure caspase-9 activity, providing insights into cell death mechanisms.
Medicine: The compound is used in drug discovery and development, particularly in the identification of compounds that modulate caspase activity.
Industry: In biotechnology, it is used in the development of diagnostic assays for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
作用機序
The mechanism of action of Ac-leu-glu-his-asp-afc trifluoroacetate salt involves its cleavage by caspase enzymes. Caspase-9, for instance, recognizes and cleaves the peptide bond between the aspartic acid and 7-amino-4-trifluoromethylcoumarin. This cleavage releases the fluorescent 7-amino-4-trifluoromethylcoumarin, which can be detected and quantified. The molecular targets are the active sites of caspase enzymes, and the pathways involved include the intrinsic apoptosis pathway.
類似化合物との比較
Ac-leu-glu-his-asp-afc trifluoroacetate salt is unique due to its specific sequence and fluorogenic properties. Similar compounds include:
Ac-DEVD-AFC: A substrate for caspase-3, used in apoptosis research.
Ac-LETD-AFC: A substrate for caspase-8, also used in apoptosis studies.
Ac-IETD-AFC: A substrate for caspase-8 and caspase-6, used to study apoptosis and inflammation.
Each of these compounds has a specific peptide sequence that makes them selective for different caspase enzymes, allowing researchers to study various aspects of apoptosis and related processes.
特性
分子式 |
C35H39F6N7O13 |
|---|---|
分子量 |
879.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H38F3N7O11.C2HF3O2/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17;3-2(4,5)1(6)7/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48);(H,6,7)/t21-,22-,23-,24-;/m0./s1 |
InChIキー |
IKHXNWAISFEPLL-JPIABUGISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765446.png)
![4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B10765451.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765455.png)
![1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-](/img/structure/B10765458.png)
![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)

![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)
![N-[(2Z,5R,6S,9S,10R,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765494.png)
![(2S)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765502.png)
![6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10765509.png)

![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765534.png)
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765536.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765538.png)
